DUV Refractive Index Contrast: LaF₃ vs. MgF₂ in 193 nm Optical Coatings
In ArF excimer laser (193 nm) optical coating stacks, LaF₃ serves as the high-index material paired with MgF₂ as the low-index material. Direct spectrophotometric measurements on single layers thermally evaporated at 523 K onto fused silica give LaF₃ a refractive index (n) of 1.678 and an extinction coefficient (k) of 2.24×10⁻³ at 193 nm, while the optimal MgF₂ film under identical conditions yields n = 1.443 and k = 4.72×10⁻⁴ [1]. This provides a Δn of approximately 0.235, enabling high-reflection (HR) LaF₃/MgF₂ multilayer designs with reflectance exceeding 98% at 193 nm. An independent cross-study by Ristau et al. confirms LaF₃ n values of 1.67–1.70 at 193 nm versus MgF₂ n values of 1.415–1.440, consistent within experimental variation [2].
| Evidence Dimension | Refractive index (n) and extinction coefficient (k) at 193 nm |
|---|---|
| Target Compound Data | n = 1.678; k = 2.24×10⁻³ (LaF₃ thin film, thermal evaporation, 523 K on fused silica) |
| Comparator Or Baseline | n = 1.443; k = 4.72×10⁻⁴ (MgF₂ thin film, identical deposition conditions) |
| Quantified Difference | Δn = 0.235 (LaF₃ higher by ~16%); k ratio LaF₃/MgF₂ ≈ 4.75× |
| Conditions | Single-layer films on fused silica substrates, thermal evaporation, substrate temperature 523 K, spectrophotometric extraction with first-order bulk inhomogeneity model, 193 nm (ArF excimer laser wavelength) |
Why This Matters
The 0.235 refractive index differential is essential for designing high-efficiency multilayer dielectric mirrors and anti-reflection coatings at 193 nm — a specification that cannot be met with MgF₂-only designs — making LaF₃ irreplaceable as the high-index fluoride in DUV lithography optics.
- [1] ScienceGate / Proc. SPIE (2012). Laser-induced fluorescence of fused silica irradiated by ArF excimer laser. Refractive index and extinction coefficient: optimal LaF₃ film n=1.678, k=2.24×10⁻³; optimal MgF₂ film n=1.443, k=4.72×10⁻⁴, both at 193 nm. HR LaF₃/MgF₂ coatings R>98%. View Source
- [2] Ristau D, et al. Ultraviolet optical and microstructural properties of MgF₂ and LaF₃ coatings deposited by IBS and boat/e-beam evaporation. Applied Optics 41(16):3196–3204, 2002. LaF₃ n=1.67–1.70 at 193 nm; MgF₂ n=1.415–1.440 at 193 nm. View Source
